Melting Point Differentiation: Ortho-Fluoro vs. Other Isomers
3-(2-Fluorophenyl)propionic acid exhibits a melting point of 74–78°C, which is substantially higher than the meta-fluoro isomer (3-(3-fluorophenyl)propionic acid, mp 43–47°C) and the non-fluorinated parent compound (3-phenylpropionic acid, mp 45–48°C), yet notably lower than the para-fluoro isomer (3-(4-fluorophenyl)propionic acid, mp 86–91°C) . This non-monotonic relationship between fluorine position and melting point reflects differences in crystal packing efficiency driven by the ortho-substituent's steric and electronic influence on intermolecular hydrogen bonding and π-stacking interactions . The ~30°C melting point elevation relative to the meta isomer has practical implications for purification by recrystallization and for formulation development where thermal stability is critical.
Meta: 43–47°C
Para: 86–91°C
Parent: 45–48°C
| Evidence Dimension | Melting point (capillary method, literature values) |
|---|---|
| Target Compound Data | 74–78°C (3-(2-fluorophenyl)propionic acid) |
| Comparator Or Baseline | 3-(4-Fluorophenyl)propionic acid: 86–91°C; 3-(3-Fluorophenyl)propionic acid: 43–47°C; 3-Phenylpropionic acid: 45–48°C |
| Quantified Difference | Ortho: 74–78°C; ~30°C higher than meta (43–47°C) and parent (45–48°C); ~12°C lower than para (86–91°C) |
| Conditions | Literature melting point data from vendor specifications and chemical databases; standard capillary method |
Why This Matters
The distinct melting point of the ortho-fluoro isomer enables unambiguous identity verification by simple melting point determination and facilitates differential purification strategies (recrystallization solvent selection) that would be suboptimal for the meta or para isomers.
